3-allyl-1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
“3-allyl-1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazoline core, an oxadiazole ring, and various substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-allyl-1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the quinazoline core: This might involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxadiazole ring: This could be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Substitution reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions might target the oxadiazole ring or the quinazoline core, potentially leading to ring-opened products or reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) might be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions or with the aid of a catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe to study biological pathways or as a lead compound in drug discovery.
Medicine: Investigation of its pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Possible applications in materials science, such as the development of new polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it has receptor activity, it might interact with specific receptors on cell surfaces, modulating signal transduction pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Oxadiazole derivatives: Compounds with similar oxadiazole rings, which are studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
The uniqueness of “3-allyl-1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” lies in its specific combination of functional groups and substituents, which may confer unique chemical reactivity and biological activity compared to other quinazoline or oxadiazole derivatives.
Properties
IUPAC Name |
1-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN4O3/c1-2-9-25-19(27)13-5-3-4-6-16(13)26(20(25)28)11-17-23-18(24-29-17)12-7-8-15(22)14(21)10-12/h2-8,10H,1,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBGTKYBNZWBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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